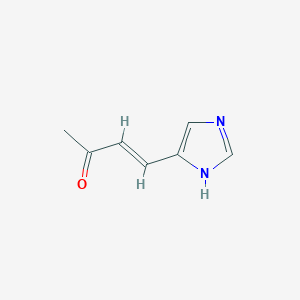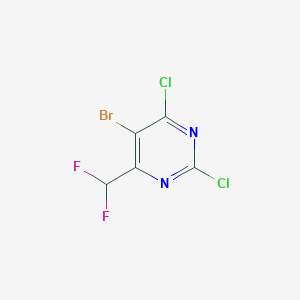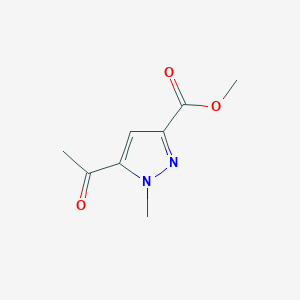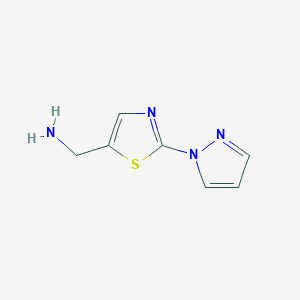
4-(1H-imidazol-5-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-5-yl)but-3-en-2-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
準備方法
The synthesis of 4-(1H-imidazol-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the oxidative condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve similar oxidative condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-(1H-imidazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercuric (II) acetate for oxidation and polyethylene glycol (PEG-400) as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mercuric (II) acetate can yield benzofuran derivatives .
科学的研究の応用
4-(1H-imidazol-5-yl)but-3-en-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound is also used in the development of new drugs and therapeutic agents due to its broad range of biological activities .
類似化合物との比較
4-(1H-imidazol-5-yl)but-3-en-2-one can be compared with other imidazole derivatives such as 4-chloro-1H-imidazol-5-yl and 1- (1- (1H-imidazol-1-yl)phenyl)methanone . While these compounds share a similar imidazole core, they differ in their substituents and, consequently, their chemical and biological properties. The unique structure of this compound contributes to its distinct reactivity and applications in scientific research.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
(E)-4-(1H-imidazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-4-8-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ |
InChIキー |
NBHXPTGFNFNAIC-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CN=CN1 |
正規SMILES |
CC(=O)C=CC1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)










